

2-Chloro-N-methyl-N-phenylacetamide chemical structure and properties

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Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

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An In-depth Technical Guide to 2-Chloro-N-methyl-N-phenylacetamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral analysis of **2-Chloro-N-methyl-N-phenylacetamide**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Structure and Identification

2-Chloro-N-methyl-N-phenylacetamide is a chemical compound with the molecular formula $C_9H_{10}ClNO$.^[1] It belongs to the class of acetamide derivatives, characterized by a chloroacetyl group attached to a methylated aniline moiety.

Chemical Structure:

Caption: 2D Chemical Structure of **2-Chloro-N-methyl-N-phenylacetamide**.

Identifiers:

- IUPAC Name: **2-chloro-N-methyl-N-phenylacetamide**^[1]
- CAS Number: 2620-05-5^[1]

- Molecular Formula: C₉H₁₀ClNO[1]
- SMILES: CN(C(=O)CCl)c1ccccc1[1]
- InChI Key: VUOFGWLJEBESHL-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of **2-Chloro-N-methyl-N-phenylacetamide** is presented in the table below.

Property	Value	Reference
Molecular Weight	183.63 g/mol	[1]
Appearance	Crystalline solid	[2]
Melting Point	74-77 °C	
Boiling Point	263.3 ± 23.0 °C at 760 mmHg	
Density	1.2 ± 0.1 g/cm ³	
Flash Point	113.1 ± 22.6 °C	

Experimental Protocols

Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

A detailed experimental protocol for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide** is described below, based on established literature procedures.[3]

Materials:

- N-methylbenzenamine (N-methylaniline)
- Chloroacetyl chloride
- Pyridine
- Chloroform

- 0.5 M HCl
- 0.5 M NaOH
- Distilled water
- Ethanol

Equipment:

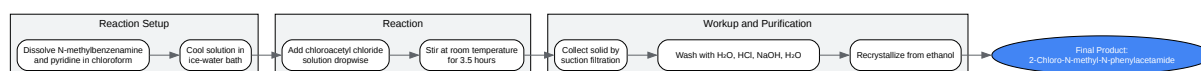
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-water bath
- Büchner funnel and flask
- Filtration apparatus
- Beakers
- Graduated cylinders

Procedure:

- In a round-bottom flask, dissolve N-methylbenzenamine (0.02 mol, 2.14 g) and pyridine (0.03 mol, 2.60 g) in chloroform (20 ml).
- Cool the solution in an ice-water bath while stirring.
- Slowly add a solution of chloroacetyl chloride (0.02 mol, 2.26 g) in chloroform dropwise to the cooled reaction mixture.
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3.5 hours.

- A solid product will precipitate out of the solution. Collect the solid by suction filtration using a Büchner funnel.
- Purify the crude product by washing it successively with water, 0.5 M HCl, 0.5 M NaOH, and finally with distilled water.
- Recrystallize the purified solid from ethanol to obtain colorless block crystals of **2-Chloro-N-methyl-N-phenylacetamide**.

Workflow Diagram:



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Caption: Workflow for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

Spectral Data and Analysis

Infrared (IR) Spectroscopy

The IR spectrum of **2-Chloro-N-methyl-N-phenylacetamide** exhibits characteristic absorption bands corresponding to its functional groups.^[2]

- C=O stretch (amide): A strong absorption band is observed around 1670 cm^{-1} .^[2]
- C-N stretch (amide): A band corresponding to the C-N stretching vibration appears around 3050 cm^{-1} .^[2]
- C-Cl stretch: The presence of the chlorine atom is indicated by a stretching vibration in the range of $785\text{--}540\text{ cm}^{-1}$.^[2]
- Aromatic C-H stretch: Bands for the aromatic C-H stretching are typically observed above 3000 cm^{-1} .

- Aromatic C=C stretch: Benzene ring skeletal vibrations are seen in the 1600-1450 cm^{-1} region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.

- Aromatic protons (C_6H_5): A multiplet in the range of δ 7.2-7.5 ppm.
- Methyl protons ($-\text{CH}_3$): A singlet around δ 3.3 ppm.
- Methylene protons ($-\text{CH}_2\text{Cl}$): A singlet around δ 4.1 ppm.

^{13}C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom.

- Aromatic carbons (C_6H_5): Multiple signals between δ 125-145 ppm.
- Amide carbonyl carbon ($\text{C}=\text{O}$): A signal around δ 167 ppm.
- Methyl carbon ($-\text{CH}_3$): A signal around δ 38 ppm.
- Methylene carbon ($-\text{CH}_2\text{Cl}$): A signal around δ 43 ppm.

Mass Spectrometry (MS)

The mass spectrum of **2-Chloro-N-methyl-N-phenylacetamide** shows a molecular ion peak $[\text{M}]^+$ at m/z 183, corresponding to the molecular weight of the compound.^[2] The isotopic pattern of the molecular ion peak, with a significant $[\text{M}+2]^+$ peak at approximately one-third the intensity of the $[\text{M}]^+$ peak, is characteristic of a monochlorinated compound.

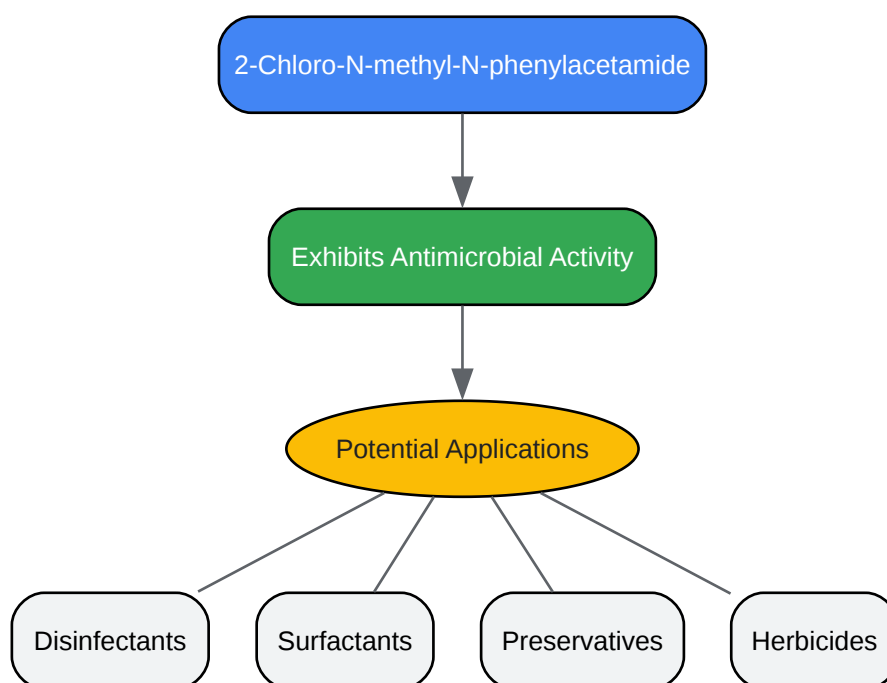
Biological Activity

2-Chloro-N-methyl-N-phenylacetamide has been investigated for its potential biological activities. Studies have shown that this compound and its derivatives possess antimicrobial properties.

Antimicrobial Activity

Research has indicated that **2-Chloro-N-methyl-N-phenylacetamide** exhibits activity against various microorganisms.[2] This has led to the suggestion that chloroacetamide derivatives could be developed as disinfectants, surfactants, preservatives, and herbicides.[2]

Logical Relationship of Antimicrobial Application:



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Caption: Potential applications derived from the antimicrobial activity.

Safety and Handling

2-Chloro-N-methyl-N-phenylacetamide is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

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